- Preparation of substituted isoquinolines and isoquinolinones as rho kinase inhibitors for therapy, World Intellectual Property Organization, , ,
Cas no 923022-40-6 (7-Bromo-6-fluoroisoquinoline)

7-Bromo-6-fluoroisoquinoline structure
Nombre del producto:7-Bromo-6-fluoroisoquinoline
Número CAS:923022-40-6
MF:C9H5BrFN
Megavatios:226.04510474205
MDL:MFCD11846300
CID:753628
PubChem ID:53402964
7-Bromo-6-fluoroisoquinoline Propiedades químicas y físicas
Nombre e identificación
-
- 7-Bromo-6-fluoroisoquinoline
- 6-Fluoro-7-bromoisoquinoline
- Isoquinoline, 7-bromo-6-fluoro-
- 6-fluoro-7-bromo-isoquinoline
- 7-bromo-6-fluoro-isoquinoline
- Isoquinoline,7-bromo-6-fluoro
- QC-9377
- ABZAYLFRWGIRDU-UHFFFAOYSA-N
- 6478AJ
- FCH1406257
- SY023347
- AX8240749
- AB0076400
- 7-Bromo-6-fluoroisoquinoline (ACI)
- MFCD11846300
- AKOS016014064
- DA-35758
- CS-0171524
- EN300-383975
- Z1269149653
- 923022-40-6
- SCHEMBL1571950
- AS-37806
- DTXSID10695087
-
- MDL: MFCD11846300
- Renchi: 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H
- Clave inchi: ABZAYLFRWGIRDU-UHFFFAOYSA-N
- Sonrisas: FC1C(Br)=CC2C(=CC=NC=2)C=1
Atributos calculados
- Calidad precisa: 224.95900
- Masa isotópica única: 224.95894g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
- Complejidad: 165
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 12.9
- Xlogp3: 2.9
Propiedades experimentales
- Color / forma: Pale-yellow to Yellow-brown Solid
- Punto de ebullición: 311.8±22.0℃ at 760 mmHg
- PSA: 12.89000
- Logp: 3.13640
7-Bromo-6-fluoroisoquinoline Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302;H315;H320;H335
- Declaración de advertencia: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Condiciones de almacenamiento:Room temperature
7-Bromo-6-fluoroisoquinoline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM144074-1g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM144074-5g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 5g |
$*** | 2023-05-29 | |
AstaTech | 61661-1/G |
6-FLUORO-7-BROMOISOQUINOLINE |
923022-40-6 | 95% | 1g |
$330 | 2023-09-16 | |
Alichem | A189006053-1g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 1g |
$490.60 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852295-250mg |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 95% | 250mg |
1,124.10 | 2021-05-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1011-100MG |
7-bromo-6-fluoroisoquinoline |
923022-40-6 | 95% | 100MG |
¥ 310.00 | 2023-04-12 | |
Chemenu | CM144074-1g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 1g |
$396 | 2021-08-05 | |
Enamine | EN300-383975-0.1g |
7-bromo-6-fluoroisoquinoline |
923022-40-6 | 95.0% | 0.1g |
$81.0 | 2025-02-20 | |
Enamine | EN300-383975-5.0g |
7-bromo-6-fluoroisoquinoline |
923022-40-6 | 95.0% | 5.0g |
$822.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1011-1G |
7-bromo-6-fluoroisoquinoline |
923022-40-6 | 95% | 1g |
¥ 1,287.00 | 2023-04-12 |
7-Bromo-6-fluoroisoquinoline Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.5 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.5 Reagents: Water ; cooled
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h; rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid ; rt
1.4 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid ; rt
1.4 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
Referencia
- Cycloalkylamine substituted isoquinoline and isoquinolinone derivatives as Rho-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 2 d, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled
Referencia
- Preparation of pyrazole-4-carboxamides and imidazole-4-carboxamides as selective plasma kallikrein inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Toluene ; overnight, rt
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; 160 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; 160 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Referencia
- Preparation of substituted pyrimidine derivatives as antagonists of the histamine H4 receptor, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.7 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.7 Reagents: Water ; cooled
Referencia
- 6-Substituted isoquinolines and isoquinolinones as Rho, PKA and PKG kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Toluene ; overnight, rt
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Referencia
- Preparation of 4,6-disubstituted 2-amino-pyrimidines as histamine H4 receptor modulators, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.5 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.5 Reagents: Water ; cooled
Referencia
- Preparation of piperidinyl isoquinolone derivatives as Rho-kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.7 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.7 Reagents: Water ; cooled
Referencia
- Preparation of cyclohexylamine substituted isoquinolones as Rho-kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt
Referencia
- Cycloalkylamine substituted isoquinolone and isoquinolinone derivatives as Rho kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Tosyl chloride Solvents: Dichloromethane , Pyridine ; 3 h, rt
1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt
1.6 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Tosyl chloride Solvents: Dichloromethane , Pyridine ; 3 h, rt
1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt
1.6 Reagents: Water ; cooled
Referencia
- Substituted isoquinoline and isoquinolinone derivatives and their preparation and use in the treatment of Rho-kinase associated diseases, World Intellectual Property Organization, , ,
7-Bromo-6-fluoroisoquinoline Raw materials
- 2,2-dimethoxyethan-1-amine
- 3-Bromo-4-fluorobenzaldehyde
- Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl-
7-Bromo-6-fluoroisoquinoline Preparation Products
7-Bromo-6-fluoroisoquinoline Literatura relevante
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
923022-40-6 (7-Bromo-6-fluoroisoquinoline) Productos relacionados
- 4422-95-1(1,3,5-Benzenetricarbonyl Trichloride)
- 2167905-39-5(5-amino-2-chloropyridine-3-sulfonyl fluoride)
- 201996-37-4(Cyanuric acid-)
- 2387602-06-2(4-(dimethylamino)piperidine-4-carbonitrile;dihydrochloride)
- 2228515-18-0(3-(but-3-yn-1-yl)-4-nitro-1H-pyrazole)
- 1361489-28-2(6-Hydroxy-5-(3,4,5-trichlorophenyl)picolinaldehyde)
- 2228802-06-8(4-(4-chlorophenyl)-2,2-difluoro-4-methylpentan-1-amine)
- 2034540-35-5(N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]-2-(thiophen-3-yl)acetamide)
- 1213973-06-8((3S)-3-AMINO-3-(5-CHLORO-2-FLUOROPHENYL)PROPAN-1-OL)
- 2228430-78-0(1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclobutylmethanol)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:923022-40-6)7-Bromo-6-fluoroisoquinoline

Pureza:99%/99%/99%
Cantidad:1g/5g/25g
Precio ($):178.0/796.0/2785.0